molecular formula C21H34N2O2 B5197367 2-methyl-2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide CAS No. 959238-37-0

2-methyl-2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

Cat. No.: B5197367
CAS No.: 959238-37-0
M. Wt: 346.5 g/mol
InChI Key: VWGOYKURPPQMLK-UHFFFAOYSA-N
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Description

2-methyl-2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is a complex organic compound with a unique structure It is characterized by the presence of a phenoxy group, a piperidinyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide typically involves multiple steps. One common route involves the reaction of 2-(propan-2-yl)phenol with 2-methyl-2-bromopropane to form 2-methyl-2-[2-(propan-2-yl)phenoxy]propane. This intermediate is then reacted with 1-(propan-2-yl)piperidine-4-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid
  • 2-methyl-1-(piperidin-4-yl)propan-2-ol
  • 1-methyl-4-propan-2-ylbenzene

Uniqueness

2-methyl-2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methyl-2-(2-propan-2-ylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c1-15(2)18-9-7-8-10-19(18)25-21(5,6)20(24)22-17-11-13-23(14-12-17)16(3)4/h7-10,15-17H,11-14H2,1-6H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGOYKURPPQMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901128266
Record name 2-Methyl-2-[2-(1-methylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-37-0
Record name 2-Methyl-2-[2-(1-methylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-[2-(1-methylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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